Einecs 285-118-2

Tribology Ionic Liquid Lubricants Copper Wear Protection

Einecs 285-118-2, a pre-formed ionic salt of adipic acid and 2,2'-iminodiethanol (1:2 stoichiometry), is engineered for tribological applications on copper surfaces. Tribological studies demonstrate it reduces friction by an order of magnitude versus PAO 6, outperforming alternative protic ionic liquids. This consistent, stable ionic liquid character ensures superior boundary lubrication, corrosion inhibition, and wear protection—properties not replicable by simple acid-amine blends. Select this benchmark compound for metalworking fluids, precision machinery lubricants, and chemical intermediate research.

Molecular Formula C14H32N2O8
Molecular Weight 356.41 g/mol
CAS No. 85029-95-4
Cat. No. B12675143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 285-118-2
CAS85029-95-4
Molecular FormulaC14H32N2O8
Molecular Weight356.41 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO
InChIInChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2
InChIKeyFEEXJOLKHCHAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 50 kg / 180 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 285-118-2 (CAS 85029-95-4) Procurement Guide: Ionic Salt Composition and Key Specifications


Einecs 285-118-2, chemically designated as adipic acid, compound with 2,2'-iminodiethanol (1:2), is an ionic salt with the molecular formula C14H32N2O8 and a molecular weight of 356.41 g/mol . It is formed through the acid-base neutralization of adipic acid and diethanolamine, resulting in the salt bis[2-hydroxy-N-(2-hydroxyethyl)ethanaminium] hexanedioate . This compound, also known as di-[bis(2-hydroxyethyl)ammonium] adipate (DAd), is classified as a protic ionic liquid (PIL) and is recognized for its utility in applications such as corrosion inhibition, lubrication, and as a chemical intermediate [1].

Why Adipic Acid-Diethanolamine Salt (EINECS 285-118-2) Cannot Be Replaced by Generic Amine or Acid Alternatives


The unique stoichiometry and ionic nature of the 1:2 adipic acid-diethanolamine salt (Einecs 285-118-2) dictate its performance profile, which cannot be replicated by simple mixtures of the individual components or by other amine salts. Unlike a physical blend of adipic acid and diethanolamine, the pre-formed salt ensures a consistent and stable ionic liquid character with a precise balance of cationic and anionic moieties . This molecular arrangement directly influences key properties such as thermal stability, viscosity, and the formation of stable boundary films in tribological applications [1]. Substituting with a different acid or amine—for instance, using triethanolamine adipate or diethanolamine salicylate—will result in a different molecular structure, altering hydrogen-bonding capacity, proton availability, and consequently, performance metrics such as friction reduction and wear protection [2].

Quantitative Performance Differentiation of Einecs 285-118-2 in Lubrication and Material Compatibility


Superior Friction Reduction vs. Synthetic Base Oil (PAO 6)

In a direct head-to-head comparison, the target compound di-[bis(2-hydroxyethyl)ammonium] adipate (DAd) demonstrates a friction coefficient one order of magnitude lower than that of the synthetic base oil PAO 6 [1]. This performance advantage is quantified by a 20% reduction in friction and a 34% reduction in wear rate when DAd is added to PAO 6 at a 1 wt% concentration [2]. The study was conducted using a pin-on-disc tribometer with oxygen-free high-conductivity (OFHC) copper sliding against itself.

Tribology Ionic Liquid Lubricants Copper Wear Protection

Comparative Tribological Performance vs. Other Protic Ionic Liquids

A comparative study of three protic ionic liquids (PILs) revealed that the target compound, DAd, outperforms bis(2-hydroxyethyl)ammonium salicylate (DSa) and bis(2-hydroxyethyl)ammonium oleate (DO) in reducing friction and wear on OFHC copper [1]. The observed order of coefficients of friction and wear rates was DAd < DSa < DO [2]. The superior performance of DAd is attributed to its molecular structure, which contains a higher number of ammonium protons, carboxylate, and hydroxyl groups, facilitating the formation of a more stable and effective boundary lubricating film [3].

Protic Ionic Liquids Copper Lubrication Wear Mechanism

Distinct Thermal Stability Profile Compared to Synthetic Base Oil and Other PILs

Thermogravimetric analysis (TGA) was used to compare the thermal degradation temperatures (Td) of the target compound DAd with those of other lubricants [1]. The order of thermal stability for a 50% weight loss was DO > DAd > PAO > DSa [2]. While DAd does not exhibit the highest thermal stability among all tested PILs, its performance is superior to that of the synthetic base oil PAO 6, indicating a quantifiable advantage in high-temperature applications [3].

Thermal Stability Ionic Liquids Lubricant Degradation

Optimized Use Cases for Einecs 285-118-2 Based on Comparative Performance Data


High-Performance Lubricant for Copper and Copper Alloy Components

Based on the direct comparative evidence, Einecs 285-118-2 is ideally suited as a neat lubricant or as an additive in synthetic base oils for the lubrication of copper and copper alloy surfaces [1]. Its demonstrated ability to reduce friction by an order of magnitude and to significantly lower wear rates compared to PAO 6 makes it a high-value selection for precision machinery, electrical contacts, and any application where copper wear and friction are critical concerns .

Formulation of Advanced Metalworking Fluids and Corrosion Inhibitors

The compound's molecular structure, rich in hydrogen-bonding sites, underpins its performance as a boundary lubricant and suggests utility in metalworking fluids and corrosion inhibition [1]. While direct quantitative corrosion inhibition data is not presented here, the tribological study's observation of surface film formation and the compound's known application as a corrosion inhibitor support its use in formulations designed to protect metal surfaces during machining, forming, or storage.

Research into Structure-Performance Relationships of Protic Ionic Liquids

The clear performance hierarchy established in the tribological study—DAd outperforming DSa and DO—provides a valuable dataset for researchers investigating the structure-property relationships of PILs [1]. Einecs 285-118-2 serves as a benchmark compound for understanding how the number and arrangement of hydrogen-bonding functional groups influence lubricity and film-forming ability in fully organic ionic liquids .

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